1-(4-hydroxyquinolin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxyquinolin-3-yl)ethanone is a compound belonging to the quinoline family, characterized by a quinoline ring substituted with a hydroxy group at the 4-position and an ethanone group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyquinolin-3-yl)ethanone can be synthesized through several methods. One common approach involves the acetylation of 4-hydroxyquinoline. This reaction typically uses acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine . Another method involves the cyclization of anthranilic acid derivatives, which can be achieved under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale acetylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Hydroxyquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 4-Quinolinone or 4-quinolinecarboxylic acid.
Reduction: 1-(4-Hydroxyquinolin-3-yl)ethanol.
Substitution: 4-Alkoxyquinoline or 4-acetoxyquinoline.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(4-hydroxyquinolin-3-yl)ethanone and its derivatives often involves interaction with biological targets such as enzymes and receptors. For instance, some derivatives inhibit bacterial DNA gyrase, leading to antibacterial effects . Others may interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis or cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyquinoline: Lacks the ethanone group but shares similar biological activities.
3-Acetylquinoline: Similar structure but with different substitution patterns, leading to varied biological activities.
4-Quinolinone: An oxidized form of 4-hydroxyquinoline, also exhibiting antimicrobial properties.
Uniqueness: 1-(4-Hydroxyquinolin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethanone group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
6622-19-1 |
---|---|
Molekularformel |
C11H9NO2 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
3-acetyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H9NO2/c1-7(13)9-6-12-10-5-3-2-4-8(10)11(9)14/h2-6H,1H3,(H,12,14) |
InChI-Schlüssel |
NZXUIQMHGFPOHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CNC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.